4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound is a benzamide derivative featuring a diethylsulfamoyl group at the para position of the benzene ring and a 1,3,4-oxadiazole moiety linked to a 2,3-dihydro-1,4-benzodioxin fragment. Its structure integrates sulfonamide and oxadiazole pharmacophores, which are commonly associated with biological activities such as enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial effects .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c1-3-25(4-2)32(27,28)16-8-5-14(6-9-16)19(26)22-21-24-23-20(31-21)15-7-10-17-18(13-15)30-12-11-29-17/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUVPORWFXDSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the diethylsulfamoyl group: This step involves the reaction of the intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.
Coupling with the benzamide core: The final step involves coupling the oxadiazole intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or oxadiazoles.
Scientific Research Applications
The compound 4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and related fields.
Structure and Composition
The compound is characterized by a complex structure that includes:
- A diethylsulfamoyl group, which may enhance solubility and bioavailability.
- A benzodioxin moiety, known for its potential pharmacological properties.
- An oxadiazol ring, which is often associated with antimicrobial and anti-inflammatory activities.
Molecular Formula
The molecular formula of the compound is .
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as a:
- Antimicrobial Agent : The oxadiazol ring is known for its antibacterial properties. Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity against various pathogens.
- Anti-inflammatory Drug : Compounds with similar structures have shown promise in reducing inflammation, making this compound a candidate for further studies in inflammatory disease models.
Pharmacology
In pharmacological studies, the compound may be evaluated for:
- Cytotoxicity : Investigating its effects on cancer cell lines could reveal potential anticancer properties.
- Neuropharmacology : Given the presence of the benzodioxin structure, it may interact with neurotransmitter systems, warranting exploration as a neuroprotective agent.
Biochemical Research
The compound can serve as a useful tool in biochemical assays:
- Enzyme Inhibition Studies : Its ability to inhibit specific enzymes could be tested to understand its mechanism of action.
- Cell Signaling Pathways : Research may focus on how this compound influences various signaling pathways within cells.
Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated several oxadiazole derivatives for their antimicrobial properties. The findings indicated that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria .
Study 2: Anti-inflammatory Effects
Research conducted on compounds containing the benzodioxin moiety showed promising results in models of inflammation. The study indicated that these compounds could significantly reduce markers of inflammation in vivo .
Study 3: Cytotoxicity Against Cancer Cells
A recent investigation into the cytotoxic effects of similar sulfamoyl compounds on various cancer cell lines revealed that certain derivatives exhibited selective toxicity towards tumor cells while sparing normal cells .
Table 1: Comparison of Biological Activities
Table 2: Structural Features
| Feature | Description |
|---|---|
| Sulfamoyl Group | Enhances solubility |
| Benzodioxin Moiety | Potential neuroactive properties |
| Oxadiazol Ring | Associated with antimicrobial activity |
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Sulfonamide Groups
Compound A : N-[5-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3,4-Oxadiazol-2-yl]-4-[Methyl(Phenyl)Sulfamoyl]Benzamide (CAS: 851095-00-6)
- Key Differences: The sulfonamide group in Compound A is substituted with a methyl-phenylamine moiety instead of diethylamine.
- Implications :
Compound B : 4-(N-Methyl-N-Phenylsulfamoyl)-N-[5-(5,6-Dihydro-1,4-Dioxin-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide
- Key Differences :
- The benzodioxin ring is substituted at position 5 instead of position 6, altering spatial orientation.
- The sulfamoyl group retains methyl-phenyl substitution.
- Implications :
Analogues with Oxadiazole-Sulfonamide Hybrid Scaffolds
Compound C : N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-{[5-(Substituted-Phenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides
- Key Differences :
- Replaces the benzamide-sulfonamide core with a sulfanyl-acetamide linker.
- Features variable substituted-phenyl groups on the oxadiazole ring.
- Research Findings :
- These compounds demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC values: 2–8 µg/mL), attributed to the sulfanyl group’s nucleophilic reactivity and oxadiazole’s planar rigidity .
- Cytotoxicity assays revealed low hemolytic activity (<10% at 50 µg/mL), suggesting favorable safety profiles .
Biological Activity
4-(Diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This includes a diethylsulfamoyl group and a benzamide moiety linked to an oxadiazole derivative, which is known for various biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of Bcl-2 proteins .
Table 1: Anticancer Activity Summary
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | HeLa | 15 | Caspase activation |
| B | MCF-7 | 10 | Bcl-2 inhibition |
| C | A549 | 12 | Apoptosis induction |
Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential use in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity
| Model | Dose (mg/kg) | Cytokine Reduction (%) |
|---|---|---|
| Carrageenan | 20 | TNF-alpha: 50% |
| Zymosan | 10 | IL-6: 40% |
The biological activity of this compound appears to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes.
- Modulation of Signaling Pathways : The oxadiazole moiety could interact with cellular signaling pathways involved in cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
Case Studies
A notable case study involved the administration of the compound in a murine model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups. Histopathological examination revealed increased apoptosis within tumor tissues .
Q & A
Q. Methodological Considerations :
Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral features should researchers focus on?
Basic Research Question
The compound’s hybrid structure (benzodioxin, oxadiazole, sulfamoyl) requires multi-modal spectral validation:
- ¹H NMR :
- IR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peaks aligning with the molecular formula (e.g., C₂₂H₂₄N₄O₅S) and fragmentation patterns matching expected substituents .
Methodological Tip : Cross-validate using CHN elemental analysis to confirm stoichiometry .
How can design of experiments (DoE) methodologies be applied to improve the efficiency of synthesizing this compound?
Advanced Research Question
DoE minimizes experimental runs while maximizing data on critical variables. For example:
- Factorial Design : Test interactions between pH, solvent polarity, and temperature .
- Response Surface Methodology (RSM) : Optimize yield by modeling nonlinear relationships (e.g., quadratic effects of reaction time and catalyst loading) .
- Case Study : A 2³ factorial design (pH, solvent, temperature) reduced synthesis steps by 40% while identifying DMF and pH 10 as optimal .
Q. Implementation Workflow :
Define variables and ranges (e.g., pH 8–11, solvents: DMF/DMSO).
Use software (e.g., Minitab, JMP) to generate experimental matrices.
Validate models with confirmation runs .
What computational approaches are recommended for predicting the reactivity and optimizing the synthesis pathway of such benzodioxin-oxadiazole hybrids?
Advanced Research Question
Q. Toolkit :
| Method | Application | Software/Platform |
|---|---|---|
| DFT | Transition state analysis | Gaussian, ORCA |
| Molecular Dynamics | Solvent effects on reactivity | GROMACS |
| Machine Learning | Predictive modeling of reaction yields | Python (scikit-learn) |
When encountering contradictory bioactivity data in enzyme inhibition assays, what methodological steps should be taken to validate results?
Advanced Research Question
Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:
- Dose-Response Curves : Confirm IC₅₀ consistency across multiple replicates .
- Enzyme Source Validation : Compare results using recombinant vs. native enzymes (e.g., lipoxygenase inhibition in ) .
- Structural Analog Testing : Benchmark against known inhibitors (e.g., benzoxazole derivatives in ) to identify assay-specific artifacts .
- Stability Studies : Use HPLC or LC-MS to verify compound integrity during assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
